1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine ring fused with an imidazole ring and a carboxylic acid group
Preparation Methods
The synthesis of 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps. One common synthetic route starts with the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This reaction yields 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, which can then be further functionalized to introduce the imidazole and carboxylic acid groups.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or triazolopyrimidine rings are substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of anticancer agents.
Biology: The compound is investigated for its binding affinity to various biological targets, including enzymes and receptors. This makes it a valuable tool in drug discovery and development.
Materials Science: The unique structure of the compound allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism
Properties
Molecular Formula |
C10H8N6O2 |
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Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N6O2/c1-6-2-8(16-10(14-6)11-4-13-16)15-3-7(9(17)18)12-5-15/h2-5H,1H3,(H,17,18) |
InChI Key |
OLJZDEODTTYNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
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